N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Description
N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H15FN4O2S2 and its molecular weight is 402.46. The purity is usually 95%.
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Scientific Research Applications
1. Role in Aminopeptidase N Inhibition
Aminopeptidase N (APN/CD13) is a significant target for anti-cancer treatments due to its role in regulating metastasis and angiogenesis. A study by Lee et al. (2020) in ChemMedChem explored a series of hydroxamic acid analogues, including compounds structurally similar to N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, for their potent inhibitory activity in the sub-nanomolar range against APN (Lee, Drinkwater, McGowan, & Scammells, 2020).
2. Anticancer Activity through Tubulin Polymerization Inhibition
Jayarajan et al. (2019) in Spectrochimica Acta Part A synthesized compounds including a derivative similar to the target compound. These compounds demonstrated significant interactions near the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
3. Inhibitory Effects on Met Kinase Superfamily
Schroeder et al. (2009) in the Journal of Medicinal Chemistry identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, structurally related to the target compound, showed complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration (Schroeder et al., 2009).
4. Potential SARS-CoV 3C-Like Protease Inhibitors
Abd El-All et al. (2016) in Archiv der Pharmazie synthesized thieno[2,3‐d]‐pyrimidine derivatives, which showed activity against influenza A neuraminidase virus (H3N2). Compounds structurally akin to the target compound were among those tested, indicating potential as SARS-CoV 3C-like protease inhibitors (Abd El-All, Atta, Roaiah, Awad, & Abdalla, 2016).
5. GPR39 Agonist Activity Modulated by Zinc
Sato et al. (2016) in Molecular Pharmacology discovered novel GPR39 agonists, including kinase inhibitors structurally similar to the target compound. These compounds displayed probe-dependent and pathway-dependent allosteric modulation by zinc, expanding the potential for small-molecule-induced activation of GPR39, a receptor involved in various physiological processes (Sato, Huang, Kroeze, & Roth, 2016).
Properties
IUPAC Name |
N-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c19-13-5-3-12(4-6-13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-2-1-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGSMOWOIXIAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.